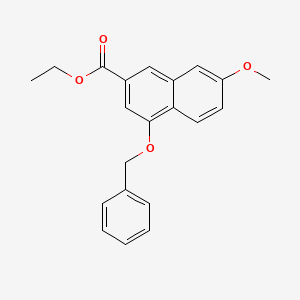
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester is a complex organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring system, which consists of two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the phenylmethoxy group: This step involves the reaction of the intermediate compound with benzyl chloride in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and cytotoxic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Generating reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the methoxy and phenylmethoxy groups.
7-Methoxy-4-(phenylmethoxy)-naphthalene: Lacks the carboxylic acid and ester groups.
Ethyl naphthalene-2-carboxylate: Lacks the methoxy and phenylmethoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-, ethyl ester is unique due to the presence of both methoxy and phenylmethoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C21H20O4 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
ethyl 7-methoxy-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O4/c1-3-24-21(22)17-11-16-12-18(23-2)9-10-19(16)20(13-17)25-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |
InChI-Schlüssel |
CRKFYKFGIQZYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


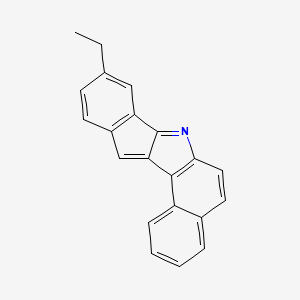
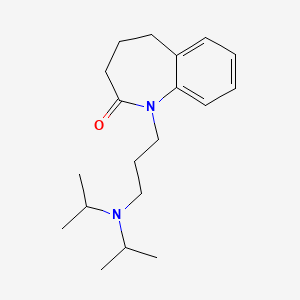
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
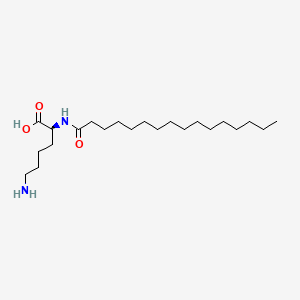
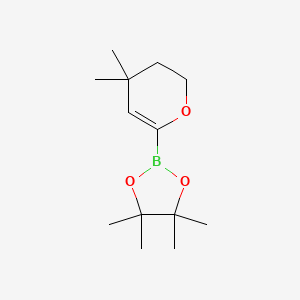
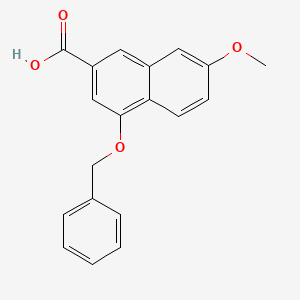
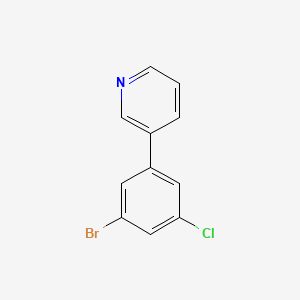

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
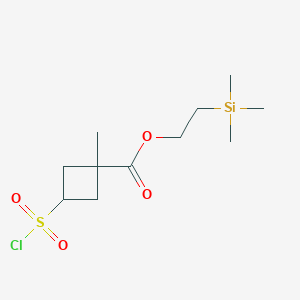
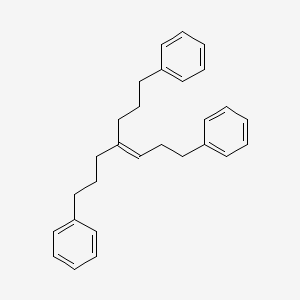
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
